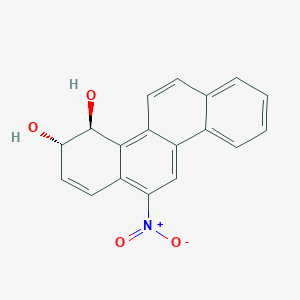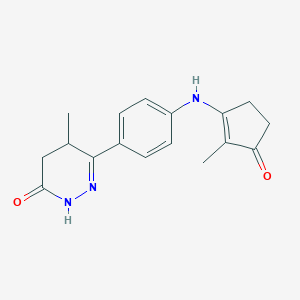
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
Descripción general
Descripción
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiotonic Agents : This compound has been investigated for its cardiotonic properties. Studies have shown that derivatives of this compound exhibit potent positive inotropic activity, which can enhance cardiac contractility, along with vasodilating activity. These properties make them potential candidates for treating heart-related conditions (Okushima, Narimatsu, Kobayashi, Furuya, Tsuda, & Kitada, 1987).
Vasodilation and Beta-Adrenergic Antagonism : Research has been conducted on the synthesis and biological activity of stereoisomers of this compound, demonstrating a novel combination of vasodilation and beta-adrenergic antagonist activity. This is significant for the development of drugs targeting hypertension and other cardiovascular diseases (Howson, Kitteringham, Mistry, Mitchell, Novelli, Slater, & Swayne, 1988).
Antihypertensive Agents : This compound has been part of a series aimed at creating combined vasodilator/beta-adrenoceptor antagonists, showing promise as potential antihypertensive agents. The studies highlight the importance of the structural variations in enhancing the drug's efficacy (Slater, Howson, Swayne, Taylor, & Reavill, 1988).
Pharmacological Profiles of Stereosiomers : The different pharmacological profiles of each stereoisomer of this compound have been explored, with specific isomers showing varying degrees of activity as vasodilators and/or beta-adrenergic antagonists (Howson et al., 1988).
Crystal and Molecular Structures : Studies have been conducted on the crystal and molecular structures of pyridazinone derivatives, including this compound. Such structural analyses are crucial for understanding the relationship between molecular structure and cardiovascular properties (Prout, Bannister, Burns, Chen, Warrington, & Vinter, 1994).
Inhibition of Platelet Aggregation and Hypotensive Activities : Derivatives of this compound have been synthesized and shown to inhibit platelet aggregation and exhibit hypotensive activities. These properties are important for the development of treatments for cardiovascular diseases (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Preparative Separation of Enantiomers : Efficient preparative methods have been developed for the isolation of enantiomers of this compound, which is a key intermediate in the synthesis of cardiotonic agents. This research is important for the pharmaceutical industry in producing pure enantiomers for drug development (Cheng, Cai, Fu, & Ke, 2019).
Herbicidal Applications : This compound has been studied in the context of herbicides, particularly its mode of action. It has been found to inhibit photosynthesis and the Hill reaction in plants, suggesting its potential as an effective herbicide (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Propiedades
IUPAC Name |
4-methyl-3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-9-16(22)19-20-17(10)12-3-5-13(6-4-12)18-14-7-8-15(21)11(14)2/h3-6,10,18H,7-9H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRIICXPBQXOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925005 | |
| Record name | 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125068-54-4 | |
| Record name | Nsp 805 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125068544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

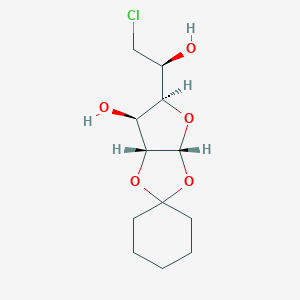
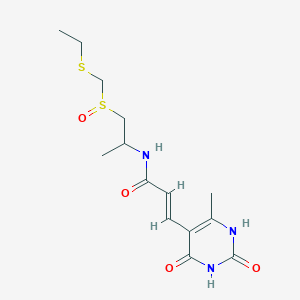
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
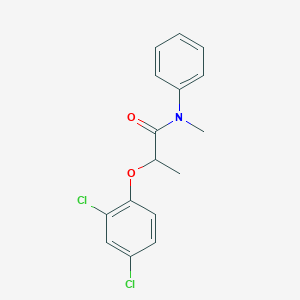
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
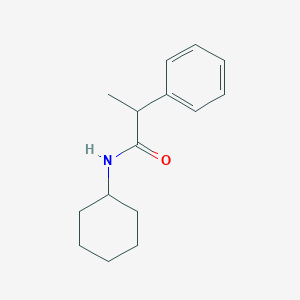
![ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B220353.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
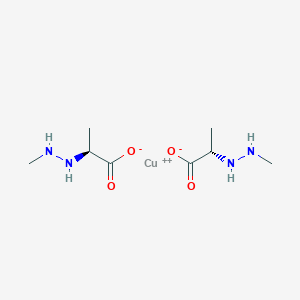

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
![(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B220448.png)

